Muplestim Increases Chemotherapy-Induced Platelet Nadir by ~2.9-Fold, a Thrombopoietic Effect Absent with G-CSF
In a Phase I trial (Rinehart et al., 1995), Muplestim (SDZ ILE-964) administered subcutaneously at 1.0–10.0 µg/kg/day after carboplatin/etoposide chemotherapy elevated the median platelet count nadir from 29,000/mm³ (cycle 2, no rhIL-3) to 84,000/mm³ (cycle 3, with rhIL-3), representing a ~2.9-fold improvement [1]. The mean platelet nadir increased from 72,000/mm³ to 129,000/mm³. Total days with platelets below 50,000/mm³ were reduced from 52 to 19. This anti-thrombocytopenic activity is a defining differential feature of IL-3, as G-CSF has been shown to have no clinically significant impact on thrombocytopenia and may in some contexts exacerbate it [2]. In a confirmatory Phase II study in small-cell lung cancer (Kudoh et al., 1996), the platelet nadir was significantly higher at both 5 and 10 µg/kg/day dose levels (P < 0.01) versus the control cycle, with significantly shortened duration of thrombocytopenia below 75,000/µL [3].
| Evidence Dimension | Platelet nadir after chemotherapy (thrombocytopenia protection) |
|---|---|
| Target Compound Data | Median platelet nadir: 84,000/mm³; Mean: 129,000/mm³; Days <50,000/mm³: 19 (Cycle 3 with rhIL-3, 5.0 µg/kg/day MTD) |
| Comparator Or Baseline | Control cycle without rhIL-3: Median platelet nadir 29,000/mm³; Mean: 72,000/mm³; Days <50,000/mm³: 52. G-CSF comparator: no clinically significant impact on thrombocytopenia (class-level evidence). |
| Quantified Difference | ~2.9-fold improvement in median platelet nadir; 63.5% reduction in days with platelets <50,000/mm³ (52 vs. 19 days). G-CSF: no clinically significant thrombopoietic activity. |
| Conditions | Phase I trial; patients with advanced solid tumors; carboplatin 350 mg/m² + etoposide 100 mg/m²; rhIL-3 5.0 µg/kg/day s.c. days 4–17 (Cycle 3) vs. no rhIL-3 (Cycle 2). N = 20 patients across four dose cohorts. |
Why This Matters
Procurement of Muplestim is warranted when the experimental or therapeutic objective requires platelet lineage protection—an activity that G-CSF and GM-CSF do not provide, making IL-3 the only hematopoietic growth factor in this class with clinically demonstrated thrombopoietic capacity at these dose levels.
- [1] Rinehart J, Margolin KA, Triozzi P, et al. Phase I trial of recombinant interleukin 3 before and after carboplatin/etoposide chemotherapy in patients with solid tumors: a Southwest Oncology Group study. Clin Cancer Res. 1995;1(10):1139-1144. PMID: 9815905. View Source
- [2] Bishop JF. Platelet support and the use of cytokines. Stem Cells. 1994;12(4):370-377. doi:10.1002/stem.5530120403. View Source
- [3] Kudoh S, Sawa T, Kurihara N, et al. Phase II study of recombinant human interleukin 3 administration following carboplatin and etoposide chemotherapy in small-cell lung cancer patients. SDZ ILE 964 (IL-3) Study. Cancer Chemother Pharmacol. 1996;38 Suppl:S89-S95. doi:10.1007/s002800051046. PMID: 8765425. View Source
